2-Bromo-6-chloro-3-fluorobenzaldehyde
Description
Significance of Halogenated Benzaldehydes in Modern Chemical Synthesis
Halogenated benzaldehydes are a class of organic compounds that have one or more hydrogen atoms on the benzene (B151609) ring replaced by halogen atoms. google.com This substitution significantly alters the chemical and physical properties of the parent benzaldehyde (B42025) molecule, making these derivatives highly valuable in various industrial and research applications. The presence of halogens can increase the reactivity of the molecule, rendering it a useful intermediate in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and pigments. google.comsgtlifesciences.com
The nature of the halogen atom—be it fluorine, chlorine, bromine, or iodine—plays a critical role in the subsequent chemical transformations. sigmaaldrich.com For instance, the high electronegativity of fluorine can impart unique biological properties to a molecule, a feature extensively exploited in drug design. Bromine and iodine, being good leaving groups, are often used to facilitate the formation of new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. sigmaaldrich.com
The aldehyde functional group itself is a versatile handle for a multitude of chemical reactions. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation and addition reactions. The combination of the aldehyde's reactivity with the modulating effects of the halogen substituents makes halogenated benzaldehydes powerful and versatile precursors in multi-step synthetic sequences.
Overview of the Compound's Role as a Versatile Building Block in Complex Chemical Architectures
While specific research detailing the synthetic applications of 2-Bromo-6-chloro-3-fluorobenzaldehyde is emerging, its utility as a versatile building block can be inferred from the well-documented applications of its structural analogs. The strategic arrangement of three different halogens on the aromatic ring, coupled with the reactive aldehyde group, positions this compound as a highly valuable intermediate for the synthesis of complex, polyfunctionalized molecules.
The reactivity of the halogen atoms can be selectively targeted in subsequent reactions. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The chlorine and fluorine atoms, being less reactive in such transformations, would likely remain intact, allowing for their manipulation in later synthetic steps. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of intricate molecular frameworks.
The utility of closely related compounds underscores the potential of this compound. For instance, 2-bromo-6-fluorobenzaldehyde (B104081) is a known precursor for the synthesis of bicyclic heterocycles like indazoles. ossila.com It has also been utilized in the development of NMR probes for determining the enantiopurity of chiral auxiliaries. ossila.com Furthermore, this analog has been instrumental in the synthesis of pharmaceutical agents, such as the phosphodiesterase 4 (PDE4) inhibitor AN2728, used for treating psoriasis and dermatitis, and Cariporide, a drug for preventing and treating ischemic heart disease. google.com
Given these examples, it is highly probable that this compound serves as a key starting material for the synthesis of novel heterocyclic compounds and pharmacologically active molecules. The presence of the additional chlorine atom, compared to its more studied analogs, offers another point of chemical diversity, potentially leading to the discovery of compounds with novel or enhanced biological activities. The aldehyde group can be readily transformed to introduce other functionalities or to cyclize with other parts of a molecule, paving the way for the creation of diverse and complex chemical architectures.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCMRZAMPZKYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 Bromo 6 Chloro 3 Fluorobenzaldehyde
Established Synthetic Routes for Halogenated Benzaldehyde (B42025) Frameworks
Traditional synthetic strategies for constructing halogenated benzaldehydes often rely on a few robust and well-documented reaction classes. These methods typically involve either the direct halogenation of a benzaldehyde derivative, the oxidation of a corresponding benzylic precursor, or the formylation of a pre-halogenated aromatic ring.
Halogenation Strategies from Benzaldehyde Derivatives
The direct introduction of halogen atoms onto a benzaldehyde framework is a primary strategy for synthesizing halogenated benzaldehydes. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring. numberanalytics.com In electrophilic aromatic halogenation, the existing groups on the ring direct the incoming halogen. numberanalytics.com For instance, electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. numberanalytics.com
Modern approaches often employ transition-metal catalysis to achieve high regioselectivity, particularly for ortho-C–H functionalization. The aldehyde group itself can act as a directing group, facilitating halogenation at the ortho position.
Palladium-Catalyzed C–H Halogenation : Research has demonstrated the use of palladium catalysts for the regioselective C–H bromination and chlorination of benzaldehydes. rsc.org By employing a transient directing group strategy, an in-situ-generated imine can guide the palladium catalyst to the ortho C-H bond, allowing for halogenation under mild conditions without the need for silver salt additives. rsc.org This method is compatible with a range of functional groups and can produce di-halogenated products by increasing the amount of the halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). rsc.org
| Catalyst System | Halogen Source | Directing Group Strategy | Substrate Scope | Ref. |
| Palladium(II) | NBS / NCS | Transient (in-situ imine formation) | Substituted benzaldehydes | rsc.org |
| Palladium(II) / Brønsted acid | NBS / NCS / NIS | Primary amide | Benzamide derivatives | rsc.org |
Oxidation Protocols for Benzylic Precursors (e.g., Kornblum Oxidation)
An alternative to direct formylation or ring halogenation is the oxidation of a pre-functionalized benzylic precursor, such as a benzyl (B1604629) halide. The Kornblum oxidation is a classic and effective method for converting activated alkyl halides, particularly benzylic halides, into the corresponding aldehydes. wikipedia.orgsynarchive.com The reaction typically uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, with a base like triethylamine (B128534) to facilitate the final elimination step. wikipedia.org
The mechanism proceeds through an initial SN2 displacement of the halide by DMSO to form an alkoxysulfonium salt. In the presence of a base, this intermediate undergoes an elimination reaction to yield the aldehyde, dimethyl sulfide (B99878), and the protonated base. wikipedia.org
A patented method for preparing 2-bromo-6-fluorobenzaldehyde (B104081) utilizes this approach. google.com The synthesis begins with the radical bromination of 2-bromo-6-fluorotoluene (B73676) to create 2-bromo-6-fluorobenzyl bromide, which is then oxidized using DMSO to give the final aldehyde product. google.com
Key Features of Kornblum Oxidation:
Substrates : Primarily active for primary alkyl halides and tosylates, especially benzylic and allylic systems. wikipedia.org
Reagents : DMSO (oxidant), and a hindered base (e.g., triethylamine). wikipedia.org
Modifications : The reaction's scope was initially limited. wikipedia.org To overcome this, variants using pyridine-N-oxide as the oxidant or additives like silver tetrafluoroborate (B81430) to enhance the reactivity of less reactive bromides have been developed. wikipedia.orgnih.gov
| Precursor | Oxidant | Conditions | Product | Ref. |
| 2-Bromo-6-fluorobenzyl bromide | Dimethyl sulfoxide (DMSO) | 70-100°C, 3-8 hours | 2-Bromo-6-fluorobenzaldehyde | google.com |
| Benzylic Bromides | Pyridine N-oxide / Silver oxide | Acetonitrile (B52724), room temp. | Aromatic Aldehydes | nih.gov |
| Benzyl Bromides | DMSO / Zinc Salts | Moderate to high temperature | Benzaldehyde | manipal.eduniscpr.res.in |
Organolithium-Mediated Formylation Approaches
Formylation via organolithium reagents is a powerful method for introducing an aldehyde group onto an aromatic ring. This strategy involves the generation of an aryllithium species through either direct lithiation (deprotonation) or metal-halogen exchange, followed by quenching with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). organic-chemistry.org
For a polysubstituted compound like 2-bromo-6-chloro-3-fluorobenzaldehyde, this approach would likely start from a corresponding tri-halogenated benzene (B151609) derivative. For example, a reported synthesis of 2-bromo-6-fluorobenzaldehyde starts from m-fluorobromobenzene, which is treated with lithium diisopropylamide (LDA) or butyllithium (B86547) at low temperatures (-78°C) before the addition of DMF. google.com This process, known as ortho-lithiation or ortho-metalation, is directed by one of the existing functional groups. The successful application to a trichloro- or bromo-chloro-fluoro-benzene precursor would depend heavily on the directing ability and relative reactivity of the present halogens.
Advanced Synthetic Innovations and Process Optimization
To overcome the limitations of classical methods, such as harsh reaction conditions, long reaction times, and modest yields, modern synthetic chemistry has focused on innovative technologies and advanced catalytic systems.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology for accelerating a wide range of chemical reactions. rasayanjournal.co.in By using microwave irradiation, reaction mixtures can be heated to the desired temperature much more rapidly and uniformly than with conventional heating. nih.gov This often leads to dramatic reductions in reaction times, improved yields, and sometimes enhanced product purity. rasayanjournal.co.inacs.org
For the synthesis of halogenated benzaldehydes, microwave irradiation can be applied to various steps, including condensation reactions, cyclizations, and oxidation. nih.govlpu.inreadarticle.org For instance, the Claisen-Schmidt condensation involving 4-halogenated aldehydes was successfully performed at 40-50°C in under 15 minutes using microwave heating, a significant improvement over conventional methods. nih.gov While direct microwave-assisted synthesis of this compound is not explicitly documented, the principles can be applied to the established routes, potentially accelerating the Kornblum oxidation or palladium-catalyzed halogenation steps.
| Reaction Type | Conventional Heating | Microwave-Assisted | Benefit | Ref. |
| Oxidation of Toluene (B28343) | 10-12 hours (reflux) | 5 minutes | Drastically reduced reaction time | rasayanjournal.co.in |
| Claisen-Schmidt Condensation | 35 minutes (at 40°C) | 10-15 minutes (at 40-50°C) | Reduced reaction time | nih.gov |
| Oxazole Synthesis | N/A | 8 minutes (at 65°C) | High yield, short reaction time | acs.org |
Catalytic Systems for Enhanced Selectivity and Yield
The development of novel catalytic systems is at the forefront of improving the synthesis of complex molecules like halogenated benzaldehydes. The focus is on achieving higher selectivity (chemo-, regio-, and stereo-) and maximizing yield while often using milder reaction conditions.
Palladium Catalysis for C-H Functionalization : As mentioned, palladium catalysts are highly effective for the direct and selective halogenation of C-H bonds. rsc.orgrsc.org The efficiency and selectivity of these systems can be fine-tuned by the choice of ligand, oxidant, and directing group. rsc.orgacs.org For example, the direct ortho-hydroxylation of benzaldehydes has been achieved using a palladium catalyst with a transient directing group and a specific oxidant, showcasing the high level of control possible with modern catalytic systems. acs.org
Catalyst Design for Functional Group Tolerance : In multi-step syntheses involving halogenated intermediates, subsequent reactions must tolerate the existing halogen substituents to avoid undesired side reactions like dehalogenation. Studies on the reductive amination of halogenated benzaldehydes have shown that catalyst morphology is crucial. nih.govnih.gov For instance, using palladium catalysts with larger particle sizes, obtained by calcination at higher temperatures, significantly improved the selectivity towards the desired halogenated benzylamine, minimizing dehalogenation. nih.gov This principle of catalyst design is critical when planning multi-step routes that rely on the integrity of the halogenation pattern.
| Catalyst System | Application | Key Finding | Advantage | Ref. |
| Palladium(II) / Transient Directing Group | ortho C-H Halogenation | Enables regioselective halogenation of benzaldehydes under mild conditions. | High selectivity, improved efficiency. | rsc.org |
| Calcined Palladium on Activated Carbon (Pd/AC) | Reductive Amination of Halogenated Aldehydes | Larger Pd particles (from high-temp calcination) increase selectivity and prevent dehalogenation. | Preservation of halogen pattern in subsequent steps. | nih.govnih.gov |
| Nickel Salt of Heteropolytungstates | Selective Oxidation | Bulk catalysts with higher Ni content showed high conversion and selectivity in sulfide oxidation. | High efficiency and selectivity. | researchgate.net |
Palladium-Catalyzed Transformations
Another powerful approach is the one-pot reduction and cross-coupling of Weinreb amides. These amides, readily prepared from commercially available benzoic acids, can be reduced with reagents like diisobutylaluminum hydride (DIBAL-H) to form a stable hemiaminal intermediate. acs.org This intermediate, which acts as a masked aldehyde, can then undergo a palladium-catalyzed cross-coupling reaction with organometallic reagents. acs.orgresearchgate.net The preoxidation of the palladium-phosphine catalyst with molecular oxygen has been shown to accelerate the reaction, likely through the in-situ formation of highly active palladium nanoparticles. acs.org
Palladium catalysts are also employed in reactions where substituted benzaldehydes are the starting materials for more complex structures. For example, a palladacycle-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids provides an efficient route to various substituted fluorenones. researchgate.net However, in some contexts, such as attempts to synthesize certain heterocyclic systems from 2-bromobenzaldehyde, Pd(0)-catalyzed reactions have resulted in complex product mixtures, indicating the need for careful optimization. researchgate.net
The table below summarizes optimized conditions for a palladium-catalyzed cross-coupling reaction.
Table 1: Optimization of a One-Pot Reduction/Cross-Coupling for Benzaldehyde Synthesis Data sourced from multiple experiments to illustrate general principles.
| Entry | Catalyst | Hydride Source/Solvent | Yield | Reference |
|---|---|---|---|---|
| 1 | Pd(PtBu3)2 | DIBAL-H (1 equiv)/Toluene | 85% | acs.org |
| 2 | Pre-oxidized Pd(PtBu3)2 | DIBAL-H (1 equiv)/Toluene | 92% | acs.org |
| 3 | Pd(PtBu3)2 | DIBAL-H (1 equiv)/THF | 40% | researchgate.net |
| 4 | Pre-oxidized Pd(PtBu3)2 | Red-Al (1 equiv)/Toluene | 30% | researchgate.net |
Copper-Catalyzed Reactions
Copper catalysis presents a more economical and sustainable alternative to palladium for certain transformations. Copper(II) oxide nanoparticles, for instance, have been effectively used to catalyze the synthesis of 2H-indazoles from 2-bromo-6-fluorobenzaldehyde, primary amines, and sodium azide (B81097) under ligand-free conditions. ossila.com
In the development of synthetic routes for heterocyclic compounds derived from 2-bromo arylcarboxaldehydes, various copper-based systems have been explored. researchgate.net Conditions using copper(II) acetate (B1210297) or catalytic copper(I) iodide with L-proline have been investigated for intramolecular N-arylation reactions. researchgate.net Furthermore, copper catalysis is instrumental in meta-selective C–H arylation reactions, a significant challenge in organic synthesis. westmont.edu The arylation of acetanilides and α-aryl carbonyl compounds can be achieved using copper catalysts with diaryliodonium triflate as the electrophile. westmont.edu
Recent advances have also demonstrated the use of copper catalysis in difluoroalkylation reactions, which are important for introducing fluorine-containing moieties into organic molecules. mdpi.com For example, the direct C-3 difluoroacetylation of quinoxalinones using ethyl bromodifluoroacetate is efficiently catalyzed by copper. mdpi.com
Optimization of Reaction Conditions and Solvent Systems in Multi-Step Syntheses
The efficiency of a multi-step synthesis hinges on the careful optimization of each step. Key variables include the choice of catalyst, reagents, solvent, temperature, and reaction time. researchgate.netwestmont.edutrine.edu In flow chemistry, which is increasingly used for multi-step syntheses, reaction conditions can be precisely controlled, allowing for the use of temperatures far above a solvent's boiling point by employing pressure-resistant microreactors. umontreal.ca This technique also facilitates solvent switching between reaction stages. umontreal.ca
The choice of solvent is critical, as it can significantly influence reaction outcomes. For instance, in the synthesis of pyrrole (B145914) derivatives from 2-bromobenzaldehyde, acetonitrile was found to be a more eco-friendly and equally effective solvent compared to tetrahydrofuran (B95107) (THF). researchgate.net Similarly, in the preparation of 4-benzyloxy-2-hydroxybenzaldehyde, switching the solvent to acetonitrile reduced the formation of an undesirable bis-benzylated side product. google.com Toluene is another common solvent used in these synthetic schemes. acs.org
Temperature is another crucial parameter. In a copper-catalyzed meta-arylation, 70 °C was found to be the ideal temperature, as lower temperatures were insufficient and higher temperatures appeared to inhibit catalysis. westmont.edu The optimization of reaction time is also essential; for a one-pot Horner-Wadsworth-Emmons olefination and intramolecular N-arylation starting from 2-bromobenzaldehyde, a 3-hour reaction time was determined to be the most suitable. researchgate.net
Table 2: Illustrative Optimization of a Cu-Catalyzed Arylation Reaction Data synthesized from reported experimental principles.
| Parameter | Condition A | Condition B | Condition C | Optimal Condition | Reference |
|---|---|---|---|---|---|
| Catalyst Loading | 2 mol% | 10 mol% | 20 mol% | 10 mol% | westmont.edu |
| Temperature | 60 °C | 70 °C | 80 °C | 70 °C | westmont.edu |
| Solvent | THF | Toluene | Acetonitrile | Acetonitrile | researchgate.netgoogle.com |
Green Chemistry Principles in the Synthesis of Halogenated Benzaldehydes
The synthesis of halogenated benzaldehydes is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. rjpn.org
Minimization of Waste and By-product Formation
A core tenet of green chemistry is waste prevention. mit.edu In traditional benzaldehyde syntheses, by-products such as benzyl alcohol and corresponding carboxylic acids are often formed. google.com While these can sometimes be valuable industrial products, their formation in large quantities is not ideal. google.com Innovative processes now focus on minimizing these by-products or creating systems where they can be easily isolated and repurposed, such as recovering benzoic acid through simple recrystallization from hot water. rsc.org
One strategy to reduce waste is to avoid the use of protecting groups, which require additional reagents and generate waste during their introduction and removal. mit.edu Optimized procedures for synthesizing halogenated benzaldehydes now aim for solvent-free conditions with minimal use of expensive or hazardous catalysts, leading to unproblematic waste streams and high yields. youtube.com Furthermore, advanced preparation systems for halogenated benzaldehydes have been designed to co-produce high-purity halogenated benzoic acid, effectively turning a potential waste stream into a valuable product. wipo.int
Sustainable Catalysis and Reagent Selection
Green chemistry strongly advocates for the use of catalytic reagents over stoichiometric ones, as catalysts are used in small amounts and can be recycled. mit.edu There is a significant push to replace hazardous, corrosive, or polluting catalysts with greener alternatives like zeolites, clays, or biodegradable catalysts such as cellulose (B213188) sulfuric acid. researchgate.netnih.gov
The selection of reagents is also critical. Rongalite, for example, has been identified as a useful and green reagent in organic synthesis. nih.gov The ideal green synthesis utilizes renewable resources, non-toxic reagents, and energy-efficient processes to achieve high yields and selectivity. rjpn.org
Aqueous Media and Solvent-Less Reaction Conditions
Reducing or eliminating the use of hazardous organic solvents is a major goal of green chemistry. Water is an ideal green solvent, and its use in organic reactions is highly desirable. nih.gov For example, aqueous dimethylamine (B145610) has been shown to be an efficient reagent for converting benzal halides to their corresponding benzaldehydes. organic-chemistry.org The effect of water as a medium has been studied in the catalyzed oxidation of alcohols to aldehydes. researchgate.net
Solvent-less, or solid-state, reactions represent another significant green chemistry approach. acs.org These reactions, often facilitated by grinding or mechanochemistry, can lead to high yields and purity while eliminating solvent waste entirely. mit.eduacs.org The solvent-free radical chlorination of toluene derivatives is one such example. youtube.com Microwave-assisted and ultrasound-assisted reactions are also prominent green techniques that can often be performed without a solvent. rjpn.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloro 3 Fluorobenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde functional group in 2-bromo-6-chloro-3-fluorobenzaldehyde is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the halogen substituents on the aromatic ring, which can enhance the electrophilicity of the carbonyl carbon.
Oxidation Reactions to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this conversion to 2-bromo-6-chloro-3-fluorobenzoic acid can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The reaction generally proceeds by the addition of the oxidant to the aldehyde, followed by the elimination of a reduced form of the oxidant.
Given the presence of multiple halogen substituents, the choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions. For instance, strong oxidants under harsh conditions could potentially lead to degradation of the aromatic ring. A variety of methods have been developed for the oxidation of aldehydes to carboxylic acids, including protocols that utilize Oxone as the sole oxidant, offering a metal-free alternative. organic-chemistry.org Another approach involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the terminal oxidant, which can be effective for a wide range of aldehydes under mild conditions. organic-chemistry.org
Table 1: Representative Conditions for the Oxidation of Aromatic Aldehydes
| Oxidant/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| KMnO₄ | Acetone/Water | Room Temp. | High | libretexts.org |
| H₅IO₆ / PCC (cat.) | Acetonitrile (B52724) | Room Temp. | High | organic-chemistry.org |
| Oxone | Water/Acetonitrile | Room Temp. | High | organic-chemistry.org |
| NHPI (cat.) / O₂ | Organic Solvent/Water | Mild | High | organic-chemistry.org |
Reduction Reactions to Alcohols
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (2-bromo-6-chloro-3-fluorophenyl)methanol. This transformation is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for its chemoselectivity, as it will not typically reduce other functional groups that might be present in more complex molecules. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.
The reduction of benzaldehyde (B42025) and its derivatives to the corresponding benzyl (B1604629) alcohols is a well-established reaction. researchgate.net For substrates with sensitive functional groups, the choice of a mild reducing agent is critical. The reduction of benzylic alcohols can be further extended to the corresponding alkanes using reagents like hydriodic acid. nih.gov
Table 2: Common Reagents for the Reduction of Aromatic Aldehydes
| Reducing Agent | Solvent | Temperature | Typical Yield | Reference |
| NaBH₄ | Methanol/Ethanol | 0 °C to Room Temp. | High | organic-chemistry.org |
| LiAlH₄ | Diethyl ether/THF | 0 °C to Room Temp. | High | nih.gov |
| H₂ / Catalyst (e.g., Pd/C) | Ethanol/Methanol | Room Temp. | High |
Wittig Reaction Applications for Olefin Synthesis
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comlibretexts.org In the context of this compound, the Wittig reaction can be employed to convert the aldehyde into a variety of substituted styrenes. This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The ylide then reacts with the aldehyde to form a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com
The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. libretexts.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The steric hindrance posed by the ortho-substituents in this compound could influence the approach of the ylide and thus the stereoselectivity of the reaction.
Table 3: General Scheme of the Wittig Reaction
| Reactant 1 | Reactant 2 (Ylide) | Product (Alkene) | Byproduct | Reference |
| Aldehyde/Ketone | Ph₃P=CHR | R'R''C=CHR | Ph₃P=O | masterorganicchemistry.commcmaster.ca |
Reductive Amination Mechanisms and Selective Amination Challenges
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. pw.live This process involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with an amine, followed by in-situ reduction to the corresponding amine. pw.live For this compound, this reaction can be used to introduce a variety of amino functionalities.
A primary challenge in the reductive amination of this substrate is the steric hindrance around the aldehyde group due to the two ortho-substituents (bromo and chloro). This steric bulk can hinder the initial formation of the imine intermediate. nih.gov Furthermore, the electronic effects of the halogen substituents can influence the reactivity of the aldehyde and the stability of the imine. The choice of reducing agent is also critical; mild reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often employed as they selectively reduce the iminium ion in the presence of the unreacted aldehyde. organic-chemistry.orgnih.gov However, challenges such as low conversion rates have been reported in the reductive amination of other halogenated aromatic aldehydes. reddit.comresearchgate.net
Aromatic Ring Reactivity and Halogen Substitutions
The benzene (B151609) ring of this compound is substituted with three halogen atoms, which significantly influences its reactivity, particularly towards nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings, especially those bearing electron-withdrawing groups and good leaving groups. wikipedia.org In this compound, the aldehyde group and the halogen atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack.
Electrophilic Aromatic Substitution Considerations
The aldehyde group is a deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.org This is because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.
The halogen atoms (bromine, chlorine, and fluorine) are also deactivating groups due to their strong inductive electron withdrawal. youtube.com However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (the sigma complex) when the attack occurs at the ortho or para positions. youtube.com
In this compound, the directing effects of the aldehyde and the three halogen atoms are in opposition. The powerful deactivating and meta-directing effect of the aldehyde group would significantly reduce the ring's reactivity towards electrophiles. Any electrophilic substitution, if it were to occur under forcing conditions, would likely be directed to the position that is meta to the aldehyde group (C4 or C5). However, the combined deactivating effects of all four substituents make electrophilic aromatic substitution on this molecule highly unfavorable.
Functional Group Interconversions of Halide Substituents
One common type of FGI for aryl halides is the conversion of one halogen to another. For example, the Finkelstein reaction, which is typically used for alkyl halides, can sometimes be adapted for aryl systems, although it is less common. vanderbilt.edu More relevant to this compound are transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These powerful methods allow for the replacement of a halide (typically bromine or iodine) with a wide variety of other functional groups, including alkyl, aryl, and alkynyl groups. Given the relative reactivity of aryl halides in these reactions (I > Br > Cl >> F), the bromine atom at the C2 position would be the most likely site for such transformations.
Another potential FGI is the reduction of the carbon-halogen bond to a carbon-hydrogen bond, effectively removing the halogen. This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with specific hydrides.
General Mechanistic Principles Governing Chemical Transformations
The chemical transformations of this compound are governed by fundamental mechanistic principles of organic chemistry.
Nucleophilic Aromatic Substitution (SNAr): As discussed, the mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wuxiapptec.com The loss of the leaving group in a subsequent step restores the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the rate and regioselectivity of the reaction. The presence of strong electron-withdrawing groups, such as the aldehyde group in the target molecule, is crucial for stabilizing this intermediate.
Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves the attack of the aromatic π-system on an electrophile to form a cationic intermediate (a sigma complex or arenium ion). libretexts.orgyoutube.com This intermediate is resonance-stabilized, and the subsequent loss of a proton restores the aromaticity. The nature of the substituents on the ring determines the stability of the sigma complex and thus the position of attack. For this compound, the deactivating nature of the aldehyde and halogen substituents would destabilize the cationic intermediate, making EAS reactions challenging. libretexts.org
Reactions of the Aldehyde Group: The aldehyde functional group undergoes a variety of characteristic reactions, such as nucleophilic addition. Nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This can be followed by protonation to yield an alcohol, or by elimination to form a new double bond, as in the case of Wittig or Horner-Wadsworth-Emmons reactions. The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations of the aldehyde group can be performed in concert with or sequentially to reactions involving the halide substituents, allowing for the synthesis of a diverse range of derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Structural Confirmation
NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Bromo-6-chloro-3-fluorobenzaldehyde by mapping the chemical environment of magnetically active nuclei. The specific substitution pattern—a bromine atom at position 2, a chlorine atom at position 6, and a fluorine atom at position 3, relative to the aldehyde group at position 1—can be unequivocally confirmed through a combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra.
A detailed examination of the NMR spectra allows for the complete assignment of signals to the corresponding nuclei within the molecule.
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aldehyde proton and the two aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between 9.5 and 10.5 ppm. The two aromatic protons at positions 4 and 5 would appear as distinct signals, likely as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.
¹³C NMR: The ¹³C NMR spectrum provides information on all seven carbon atoms. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 185-195 ppm. The six aromatic carbons would exhibit distinct chemical shifts influenced by the attached substituents. The carbons bonded to the electronegative halogens (C-Br, C-Cl, C-F) show characteristic shifts, and their positions are confirmed by heteronuclear coupling, particularly the significant carbon-fluorine coupling (¹JCF, ²JCF, etc.).
¹⁹F NMR: The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 3. The precise chemical shift and the coupling patterns observed in this spectrum, resulting from interactions with the adjacent aromatic protons (H-4), provide definitive proof of its position on the aromatic ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H NMR | |||
| -CHO | 9.5 – 10.5 | Singlet (s) | Characteristic aldehyde proton resonance. |
| Ar-H (2H) | 7.0 – 8.0 | Doublet of doublets (dd) | Two distinct signals for H-4 and H-5, showing coupling to each other and to ¹⁹F. |
| ¹³C NMR | |||
| C=O | 185 – 195 | Singlet (s) or Doublet (d) | Carbonyl carbon; may show small coupling to the aldehyde proton. |
| C-Br | 115 – 125 | Doublet (d) | Carbon attached to bromine, shows coupling to ¹⁹F. |
| C-Cl | 130 – 140 | Doublet (d) | Carbon attached to chlorine, shows coupling to ¹⁹F. |
| C-F | 155 – 165 | Doublet (d) | Carbon attached to fluorine, shows a large ¹JCF coupling constant. |
| Ar-C (3C) | 115 – 145 | Multiple | Remaining aromatic carbons with distinct shifts and C-F coupling. |
| ¹⁹F NMR | |||
| Ar-F | -100 to -130 | Doublet of doublets (dd) | Signal for the fluorine atom coupled to the adjacent aromatic proton (H-4). |
Note: The data in this table are predicted values based on standard spectroscopic principles and data from analogous compounds. Actual experimental values may vary.
While not yet documented for this compound itself, closely related compounds serve as precursors for advanced analytical reagents. For instance, the analogous compound 2-bromo-6-fluorobenzaldehyde (B104081) is used to synthesize specialized NMR probes. bohrium.comossila.com These probes, such as fluoro-2-formylphenyl boronic acid, are employed to determine the enantiomeric purity of chiral molecules like sulfinamides through ¹H and ¹⁹F NMR spectroscopy. ossila.com The presence of multiple reactive sites and a fluorine atom on the this compound framework suggests its potential for similar applications in the development of new derivatizing agents for chiral analysis.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and studying subtle molecular interactions. These methods provide a characteristic "fingerprint" for this compound based on its molecular vibrations. researchgate.net
The most prominent feature in the IR spectrum of an aldehyde is the intense absorption band corresponding to the carbonyl (C=O) group's stretching vibration. For aromatic aldehydes, this band typically appears in the region of 1685-1710 cm⁻¹. nih.gov The presence of three strongly electron-withdrawing halogen substituents (Br, Cl, and F) on the phenyl ring is expected to induce a positive shift, moving the C=O stretching frequency to a higher wavenumber within or slightly above this range due to the inductive effect, which strengthens the carbonyl double bond.
The vibrations associated with the carbon-halogen bonds provide direct evidence for the presence of the substituents. These stretches occur in the fingerprint region of the IR spectrum and are highly dependent on the mass of the halogen atom. spectroscopyonline.com
C-F Stretch: The carbon-fluorine stretch is typically strong and found in the 1000-1400 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretch gives rise to a strong band, generally located between 600 and 800 cm⁻¹.
C-Br Stretch: The carbon-bromine stretch is observed at lower frequencies, typically in the 500-600 cm⁻¹ range.
The identification of these distinct bands confirms the presence of all three different halogen atoms in the molecule's structure.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3000 – 3100 | Medium |
| C-H Stretch (Aldehyde) | 2700 – 2850 | Medium, often two bands |
| C=O Stretch (Carbonyl) | 1690 – 1715 | Strong, Intense |
| C=C Stretch (Aromatic) | 1450 – 1600 | Medium to Strong |
| C-F Stretch | 1000 – 1400 | Strong |
| C-Cl Stretch | 600 – 800 | Strong |
| C-Br Stretch | 500 – 600 | Medium to Strong |
The vibrational frequencies of a molecule, particularly those of polar functional groups like the carbonyl group, can be influenced by the surrounding solvent. researchgate.netnih.gov Studies on benzaldehyde (B42025) and its derivatives show that the C=O stretching frequency is sensitive to the solvent's polarity. optica.orgoptica.org In non-polar solvents, the frequency is higher, reflecting a relatively unperturbed state. In polar or protic solvents, intermolecular interactions such as dipole-dipole forces or hydrogen bonding can occur between the solvent and the carbonyl oxygen. These interactions weaken the C=O bond, causing its stretching frequency to shift to a lower wavenumber (a redshift). Analyzing these solvent-induced shifts provides valuable information about the specific solute-solvent interactions and the electronic nature of the molecule.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the structural elucidation of novel compounds. Its capacity to provide exact mass measurements with a high degree of accuracy allows for the confident determination of a compound's elemental composition, thereby validating its molecular formula. Furthermore, by inducing fragmentation of the parent molecule and analyzing the resulting fragment ions, HRMS offers a detailed roadmap of the compound's structural architecture.
Molecular Formula Validation:
The elemental composition of this compound is established as C₇H₃BrClFO. The theoretical monoisotopic mass of this compound is calculated to be 235.90398 Da. uni.lu In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to form molecular ions. The mass-to-charge ratio (m/z) of these ions is then measured with exceptional accuracy.
The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern for the molecular ion peak cluster. This pattern serves as a crucial confirmation of the presence and number of these halogen atoms in the molecule.
High-resolution mass spectrometers can also detect various adducts of the parent molecule, where the ionized compound associates with other ions present in the system, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), or potassium ions ([M+K]⁺). The precise measurement of the m/z values of these adducts provides further validation of the molecular weight and, by extension, the molecular formula of the compound.
Below is a table of predicted m/z values for common adducts of this compound, which are instrumental in its identification via HRMS.
| Adduct | Predicted m/z |
| [M+H]⁺ | 236.91126 |
| [M+Na]⁺ | 258.89320 |
| [M-H]⁻ | 234.89670 |
| [M+NH₄]⁺ | 253.93780 |
| [M+K]⁺ | 274.86714 |
| [M+H-H₂O]⁺ | 218.90124 |
| [M+HCOO]⁻ | 280.90218 |
| [M+CH₃COO]⁻ | 294.91783 |
| [M]+ | 235.90343 |
Data sourced from PubChemLite. uni.lu
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) is a powerful extension of HRMS used to probe the structure of a molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process imparts energy to the ion, causing it to break apart into smaller, structurally significant fragment ions. The analysis of these fragments provides a detailed picture of the molecule's connectivity.
Loss of a Hydrogen Radical (M-1): The cleavage of the formyl C-H bond to lose a hydrogen radical is a common fragmentation pathway for aldehydes, which would result in a fragment ion at m/z 234.90.
Loss of the Formyl Radical (M-29): The cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the formyl radical (CHO), producing a fragment ion corresponding to the substituted phenyl ring at m/z 206.91.
Loss of Halogens: Subsequent fragmentation events could involve the loss of the halogen atoms (Br, Cl, F) or combinations thereof from the aromatic ring, leading to a series of lower mass fragment ions. The characteristic isotopic signatures of bromine and chlorine would aid in identifying fragments containing these elements.
The detailed analysis of these fragmentation pathways, combined with the high-accuracy mass measurements of both the parent and fragment ions, allows for the comprehensive structural elucidation of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying substituted benzaldehydes. nih.govmdpi.com This method is employed to calculate the electronic structure, optimized geometry, and vibrational frequencies of the molecule. nih.gov For a multi-substituted compound like 2-bromo-6-chloro-3-fluorobenzaldehyde, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-31+G(d,p), can elucidate the influence of the electron-withdrawing halogen substituents (bromine, chlorine, and fluorine) and the aldehyde group on the electron density distribution of the benzene (B151609) ring. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. pearson.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and implies that charge transfer can occur readily within the molecule. researchgate.net
For this compound, the electron-withdrawing nature of the halogen atoms and the carbonyl group is expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals would likely be concentrated around the aromatic ring and the aldehyde function. DFT calculations on similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline, have shown that the HOMO and LUMO are primarily composed of p-orbitals from the carbon atoms of the benzene ring. researchgate.net The analysis helps in understanding the electronic transitions and the regions of the molecule susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative, based on typical DFT calculations for similar halogenated benzaldehydes and are presented for explanatory purposes.)
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -6.85 | Represents ionization potential; indicates electron-donating capability. |
| ELUMO | -2.10 | Represents electron affinity; indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.75 | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net |
Fukui indices, derived from DFT calculations, are powerful tools for predicting the regioselectivity of chemical reactions. They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This allows for the identification of the most probable sites for nucleophilic, electrophilic, and radical attacks.
For this compound, one would expect the carbonyl carbon of the aldehyde group to be a primary site for nucleophilic attack, a prediction that can be quantified using Fukui functions. Similarly, the analysis could pinpoint which of the unsubstituted carbon atoms on the aromatic ring is most susceptible to electrophilic substitution. The interplay of the directing effects of the bromo, chloro, and fluoro substituents makes such a theoretical prediction particularly valuable. Studies on other substituted benzaldehydes have successfully used this approach to understand and rationalize the outcomes of their reactions. nih.gov
Computational modeling of transition states (TS) is essential for elucidating reaction mechanisms and determining reaction kinetics. nih.gov Using DFT, researchers can map the potential energy surface for a given reaction, identifying the structures of intermediates and transition states. This provides insight into the activation energy barriers that govern the reaction rate.
For this compound, a key reaction pathway to model would be the nucleophilic addition to the carbonyl group. Theoretical calculations could identify the transition state for the formation of a hemiaminal or a similar intermediate. nih.gov Such studies on related benzaldehydes have successfully characterized the transition states, revealing the influence of substituents on the activation energy. For example, electron-withdrawing groups are generally found to lower the activation barrier for nucleophilic attack on the aldehyde. nih.gov
Molecular Dynamics and Conformational Analysis (Cis/Trans Isomerism)
The orientation of the aldehyde group relative to the ortho-substituents in benzaldehydes can lead to different conformers. In the case of this compound, the formyl group (-CHO) can be oriented cis or trans with respect to one of the ortho-halogen atoms (bromine or chlorine). This cis/trans isomerism arises from the rotation around the C(ring)-C(aldehyde) single bond.
Computational studies on other di-halogenated benzaldehydes have shown that one conformer is typically more stable than the other. nih.govresearchgate.net The energy difference is often dictated by a combination of steric hindrance and electrostatic interactions (repulsion or attraction) between the carbonyl oxygen and the adjacent halogen atom. researchgate.net For instance, in a study of 2-bromo-5-fluorobenzaldehyde, the O-trans isomer (where the oxygen is trans to the bromine) was found to be the more stable form. nih.gov Molecular dynamics simulations can further explore the conformational landscape of the molecule over time, providing insights into its flexibility and the dynamics of interconversion between different conformers. nih.gov
Table 2: Predicted Relative Energies of Conformers for this compound (Note: The labels 'cis-to-Br' and 'trans-to-Br' refer to the orientation of the carbonyl oxygen relative to the bromine atom. Values are illustrative and based on findings for analogous compounds.)
| Conformer | Relative Energy (kcal/mol) | Predicted Stability |
| trans-to-Br (O and Br are anti) | 0.00 | Most Stable |
| cis-to-Br (O and Br are syn) | > 2.0 | Less Stable |
Solvent Modeling Approaches (e.g., COSMO-RS)
The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational solvent models are used to simulate these effects. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is an advanced method that combines quantum chemistry (DFT) with statistical thermodynamics to predict the thermodynamic properties of solutions without relying on experimental data for the specific solute.
For this compound, COSMO-RS could be used to predict its solubility in various organic solvents, partition coefficients, and vapor pressures. Studies on similar halogenated benzaldehydes have investigated solvent effects on conformational stability and spectroscopic properties, such as the stretching frequency of the carbonyl group. researchgate.net It has been observed that the energy barrier between conformers can be dependent on the polarity of the solvent used. researchgate.net Such modeling is crucial for optimizing reaction conditions and for designing separation and purification processes.
In Silico Studies for Reaction Design and Optimization
In silico studies, which encompass all the theoretical methods discussed, play a vital role in modern chemical research and development. nih.gov By predicting the electronic properties, reactivity, and conformational preferences of this compound, these computational tools can guide the design of new synthetic routes and the optimization of reaction conditions. researchgate.net
For example, the calculated electronic structure and regioselectivity predictions can inform the choice of reagents and catalysts for reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Stille coupling at the C-Br bond), or further functionalization of the aldehyde group. ossila.com By screening potential reaction pathways and intermediates computationally, researchers can prioritize experiments, saving time and resources. This predictive power is a key advantage of integrating computational chemistry into the process of chemical synthesis and materials design. nih.gov
Applications As a Synthetic Intermediate in Advanced Chemical Research
Precursor in Complex Organic Molecule Synthesis
The strategic placement of reactive sites on the molecule's aromatic ring allows chemists to introduce other functional groups through various substitution reactions. The aldehyde function itself is a gateway for forming new carbon-carbon bonds and for conversion into other functionalities.
In the realms of medicinal and agricultural chemistry, halogenated aromatic compounds are fundamental building blocks. While specific, publicly documented examples of blockbuster drugs or pesticides derived directly from 2-Bromo-6-chloro-3-fluorobenzaldehyde are not available in the reviewed scientific literature, its structural motifs are common in biologically active molecules. The presence of halogens can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound is recognized as a potentially valuable intermediate for the synthesis of new therapeutic and crop protection agents.
The development of specialized ligands is crucial for catalysis and analytical chemistry. While detailed research on the use of this compound for this purpose is limited, similar structures like 2-Bromo-6-fluorobenzaldehyde (B104081) are used to create NMR probes. googleapis.com For instance, fluoro-2-formyphenyl boronic acid, synthesized from the related benzaldehyde (B42025), acts as a probe to determine the enantiomeric purity of sulfinamides, which are important in asymmetric synthesis. googleapis.com This suggests a potential, though not explicitly documented, application for this compound in the synthesis of highly specialized ligands for analytical or catalytic systems.
Building Block for Bicyclic Heterocycles (e.g., Indazoles)
Bicyclic heterocycles, particularly indazoles, are a prominent class of compounds in drug discovery. The synthesis of these structures often involves the cyclization of appropriately substituted benzene (B151609) derivatives. For example, a common method for synthesizing 2H-indazoles involves a copper-catalyzed reaction between a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097). googleapis.com This one-pot, three-component reaction is an efficient way to construct the indazole core. Given its structure, this compound is a suitable starting material for producing novel, highly substituted indazoles for research and development.
Role in Material Science Applications
The applications of halogenated organic molecules extend into material science, where they can be used to create materials with unique electronic and physical properties.
Self-assembly is a powerful technique for creating ordered nanostructures. Molecules can be designed to spontaneously arrange themselves through non-covalent interactions, such as halogen and chalcogen bonding. While specific studies detailing the use of this compound were not found, the closely related compound 2-Bromo-6-fluorobenzaldehyde is known to facilitate the self-assembly of macromolecules into nanostructures. googleapis.com This indicates the potential for this compound to be used in similar processes to fabricate new nanomaterials.
Organic semiconductors are a key area of research in modern electronics. The electronic properties of these materials can be fine-tuned by modifying their molecular structure. Research has shown that a semiconducting nanowire based on thienoisoindigo can be assembled with 2-bromobenzaldehyde, demonstrating a hole mobility suitable for electronic applications. googleapis.com The presence of multiple halogens on this compound could potentially be exploited to modulate the electronic properties of similar organic semiconducting materials.
Development of Spectroscopic Probes and Imaging Agents (e.g., Fluorescent Probes)
The unique substitution pattern of this compound, featuring a reactive aldehyde group and a heavily halogenated aromatic ring, theoretically positions it as a versatile precursor for the synthesis of complex molecular structures, including those with potential applications as spectroscopic probes and imaging agents. The aldehyde functionality serves as a key reactive handle for introducing the core structure of a probe, while the halogen atoms can be exploited to modulate the electronic and, consequently, the photophysical properties of the final molecule.
Despite its potential, a comprehensive review of current scientific literature reveals a notable absence of published research specifically detailing the application of this compound in the development of spectroscopic or fluorescent probes. While related compounds, such as 2-bromo-6-fluorobenzaldehyde, have been utilized in the synthesis of 1H and 19F NMR probes for determining the enantiopurity of sulfinamides, no such applications have been documented for its 6-chloro-3-fluoro counterpart. ossila.com
The general strategy for designing fluorescent probes often involves the condensation of an aldehyde-bearing molecule with a fluorophore scaffold containing a reactive amino or hydrazino group. bohrium.com In this hypothetical context, this compound could serve as the recognition component of a probe, where the aldehyde group reacts to form a Schiff base or a similar linkage. The bromo, chloro, and fluoro substituents would then act as modulators of the probe's spectroscopic properties, such as its emission wavelength and quantum yield, through mechanisms like the heavy-atom effect or by influencing intramolecular charge transfer (ICT) processes.
However, without specific research findings, any discussion on the development of spectroscopic probes from this compound remains speculative. The following data table, therefore, outlines the potential synthetic utility based on its known chemical properties, rather than on documented applications in this specific area.
Table 1: Potential Synthetic Contributions of this compound to Spectroscopic Probe Development
| Functional Group | Potential Role in Probe Synthesis and Function |
| Aldehyde (-CHO) | Primary reactive site for conjugation to a fluorophore or signaling unit. |
| Bromo (-Br) | Can facilitate cross-coupling reactions for further molecular elaboration or act as a heavy atom to induce phosphorescence. |
| Chloro (-Cl) | Modulates the electronic properties of the aromatic ring, potentially influencing the probe's sensitivity and selectivity. |
| Fluoro (-F) | Can enhance photostability and membrane permeability of the final probe. |
It is important to reiterate that the applications listed in the table above are based on established principles of probe design and the known reactivity of the functional groups present in this compound. As of the current date, there is no direct experimental evidence or published research to substantiate its use in the creation of spectroscopic or imaging agents. Future research may yet explore the utility of this compound in this advanced application.
Structure Reactivity Relationship Studies of 2 Bromo 6 Chloro 3 Fluorobenzaldehyde
Influence of Multiple Halogen Substituents (Bromine, Chlorine, Fluorine)
The simultaneous presence of bromine, chlorine, and fluorine profoundly impacts the electronic nature of the benzaldehyde (B42025) ring. Halogens are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). This collective withdrawal of electron density from the aromatic ring makes the carbonyl carbon of the aldehyde group significantly more electron-deficient. This heightened electrophilicity is a key characteristic of the molecule. The presence of these multiple halogens enhances the compound's electrophilic character, making it more susceptible to attack by nucleophiles. smolecule.com
The fluorine atom at the meta-position (position 3), coupled with the ortho-substituents (2-Bromo and 6-Chloro), synergistically deactivates the aromatic ring, which in turn strongly activates the aldehyde group for nucleophilic addition reactions. This electronic activation is a critical factor in determining the types of chemical transformations the compound can undergo.
While the electronic effects activate the aldehyde group, the steric environment plays a crucial, counteracting role. The placement of the relatively bulky bromine and chlorine atoms at the ortho-positions (positions 2 and 6), immediately adjacent to the aldehyde functional group, creates significant steric hindrance. This crowding can physically impede the approach of incoming nucleophiles to the carbonyl carbon.
This steric shield can lead to:
Reduced Reaction Rates: Reactions that are sensitive to steric bulk may proceed more slowly compared to less substituted benzaldehydes.
Enhanced Selectivity: The steric hindrance can influence the regioselectivity and stereoselectivity of reactions, favoring pathways or products that minimize steric clash. For example, it may favor the approach of smaller nucleophiles over larger ones or dictate the orientation of addition to the carbonyl group. The synthesis of related halogenated heterocyclic compounds often depends on navigating these steric constraints. wikipedia.org
Modulation of Aldehyde Group Reactivity by Aromatic Substituents
The reactivity of the aldehyde group in 2-Bromo-6-chloro-3-fluorobenzaldehyde is a direct consequence of the balance between the electronic activation from all three halogens and the steric hindrance from the two ortho-substituents. wikipedia.orgchemscene.com The strong electron-withdrawing nature of the halogens makes the aldehyde a potent electrophile, predisposing it to reactions such as nucleophilic additions, reductions to form alcohols, and oxidations to form carboxylic acids. smolecule.com
However, the steric bulk imposed by the ortho-bromo and ortho-chloro groups modulates this inherent reactivity. wikipedia.org Any reaction at the aldehyde site must overcome this steric barrier. This interplay means that while the aldehyde is electronically "primed" for reaction, the kinetic feasibility is governed by the size and nature of the reacting species. This dual influence is a central theme in the chemistry of highly substituted aromatic aldehydes.
Interplay of Ortho, Meta, and Para Substituents on Chemical Outcomes
Ortho-Substituents (2-Bromo and 6-Chloro): These are the primary contributors to steric hindrance around the aldehyde group. Their strong inductive electron-withdrawing effects also contribute significantly to the electrophilicity of the carbonyl carbon.
Meta-Substituent (3-Fluorine): Located meta to the aldehyde, the highly electronegative fluorine atom exerts a powerful inductive effect, further enhancing the electrophilic character of the carbonyl carbon without adding to the steric bulk immediately surrounding it.
Combined Effect: The interplay between the ortho-steric/electronic effects and the meta-electronic effect is crucial. The meta-fluorine "activates" the aldehyde electronically from a distance, while the ortho-halogens "guard" it sterically. This specific arrangement dictates which reagents can successfully react and under what conditions, thereby controlling the chemical outcomes of synthetic transformations involving this molecule.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1242156-97-3 | smolecule.com |
| Molecular Formula | C₇H₃BrClFO | smolecule.comuni.lu |
| Molecular Weight | 237.45 g/mol | smolecule.com |
| IUPAC Name | This compound | smolecule.com |
| SMILES | C1=CC(=C(C(=C1F)Br)C=O)Cl | smolecule.comuni.lu |
| InChI Key | JBCMRZAMPZKYLM-UHFFFAOYSA-N | smolecule.comuni.lu |
Advanced Analytical Methodologies for Research Purity and Isomer Separation
In the synthesis and application of complex organic molecules like 2-Bromo-6-chloro-3-fluorobenzaldehyde, the verification of purity and the separation of structurally similar isomers are of paramount importance. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are indispensable tools in the research setting for these purposes. The development and validation of these methods ensure the reliability and accuracy of the analytical data.
Future Research Directions and Emerging Paradigms
Exploration of Novel Catalytic Systems for Highly Selective Transformations
The presence of multiple, yet distinct, halogen atoms on the benzaldehyde (B42025) ring of 2-Bromo-6-chloro-3-fluorobenzaldehyde presents both a challenge and an opportunity for catalytic chemistry. The development of novel catalytic systems capable of discriminating between the C-Br and C-Cl bonds is a key area for future research. Achieving high selectivity in transformations such as cross-coupling reactions is crucial for unlocking the full synthetic potential of this molecule.
Palladium-based catalysts have shown promise in the selective amination of halogenated aldehydes. sigmaaldrich.comwikipedia.orgchemrxiv.org Future research could focus on tailoring these catalysts, for instance by modifying the ligands or the support material, to enhance selectivity for either the bromine or chlorine atom in this compound. This would allow for a stepwise and controlled functionalization of the aromatic ring.
Furthermore, the exploration of alternative catalytic systems, potentially based on other transition metals like nickel or copper, could lead to novel and more sustainable synthetic routes. For instance, copper(II) oxide has been used to catalyze the synthesis of indazoles from 2-bromo-6-fluorobenzaldehyde (B104081), a related compound. smolecule.com Investigating similar reactions with this compound could open up new avenues for the synthesis of complex heterocyclic structures.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Potential Catalyst | Desired Selectivity |
| Suzuki Coupling | Palladium-based catalysts | Selective coupling at C-Br or C-Cl |
| Buchwald-Hartwig Amination | Palladium-based catalysts | Selective amination at C-Br or C-Cl |
| Sonogashira Coupling | Palladium/Copper catalysts | Selective alkynylation at C-Br or C-Cl |
| Heck Reaction | Palladium-based catalysts | Selective alkenylation at C-Br or C-Cl |
| Ullmann Condensation | Copper-based catalysts | Selective C-O or C-N bond formation |
Application in Advanced Functional Materials with Tailored Properties
The unique electronic and structural features imparted by the halogen atoms in this compound make it an intriguing candidate for the synthesis of advanced functional materials. Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly being recognized as a powerful tool in crystal engineering and materials science. chemrxiv.org
The presence of bromine, chlorine, and fluorine atoms in a specific orientation on the aromatic ring could be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. This could lead to the development of materials with tailored properties, such as liquid crystals, organic semiconductors, or porous organic frameworks. For example, a related compound, 2-bromobenzaldehyde, has been used in the assembly of a semiconducting thienoisoindigo based nanowire. wikipedia.org
Furthermore, the incorporation of this compound into polymeric structures could lead to the development of functional polymers with enhanced thermal stability, flame retardancy, or specific optical and electronic properties. The diverse reactivity of the aldehyde group and the halogen substituents provides multiple handles for polymerization and post-polymerization modification.
Development of Predictive Computational Models for Reaction Outcomes and Compound Design
Computational chemistry and machine learning are emerging as indispensable tools in modern chemical research. researchgate.netyoutube.comresearchgate.net In the context of this compound, the development of predictive computational models could significantly accelerate the discovery of new reactions and functional materials.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of the molecule. researchgate.net These calculations can provide insights into the relative reactivity of the different halogen atoms, helping to predict the regioselectivity of catalytic reactions. For instance, computational studies have been used to understand the halogen bonding interactions in halobenzene-formaldehyde dimers. activotec.com
Furthermore, the growing field of machine learning offers the potential to develop models that can predict reaction outcomes with high accuracy. smolecule.comacs.orggoflow.at By training these models on large datasets of chemical reactions, it may become possible to predict the optimal conditions for a desired transformation of this compound without the need for extensive experimental screening. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the properties of materials derived from this compound, aiding in the rational design of new functional materials. beilstein-journals.orgacs.orgsigmaaldrich.com
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Research
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer a promising solution for the scalable and efficient synthesis of complex molecules like this compound and its derivatives.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The synthesis of substituted benzaldehydes has been successfully demonstrated using flow chemistry. Applying these techniques to the synthesis of this compound could lead to more efficient and sustainable production processes.
Automated synthesis platforms, which combine robotics with sophisticated software, can perform a large number of experiments in a short amount of time, accelerating the optimization of reaction conditions and the discovery of new compounds. sigmaaldrich.comwikipedia.orgyoutube.com The integration of these platforms with predictive computational models could create a closed-loop system for autonomous discovery, where the system designs, synthesizes, and tests new molecules with minimal human intervention. This approach could be particularly valuable for exploring the vast chemical space accessible from this compound.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-6-chloro-3-fluorobenzaldehyde with high purity?
- Methodological Answer :
- Direct halogenation : Sequential halogenation via electrophilic aromatic substitution (EAS) can introduce bromo, chloro, and fluoro groups. For example, fluorination using HF under controlled conditions (as seen in similar compounds like 2-chloro-6-fluorobenzaldehyde) followed by bromination/chlorination .
- Directed ortho-metallation (DoM) : Use lithiation strategies to position halogens regioselectively. For instance, a Grignard or organolithium intermediate can facilitate precise substitution patterns .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity. Confirm purity via HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Multinuclear NMR :
- ¹H NMR : Identify aromatic protons and coupling patterns (e.g., JF-H for fluorine coupling) .
- ¹³C NMR : Assign carbonyl (C=O) and halogen-substituted carbons.
- ¹⁹F NMR : Confirm fluorine substitution and electronic environment .
- IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and C-X (X=Br, Cl, F) vibrations .
- Mass Spectrometry (EI-MS) : Molecular ion peak (M⁺) and isotopic patterns (Br/Cl) validate molecular weight .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural determination of halogenated benzaldehydes like this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Refine structures using programs like SHELXL to model halogen positions and thermal parameters. Address disorder (common in halogenated aromatics) via PART instructions .
- Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning. Validate with Rint and Hooft parameters .
- Electron density maps : Analyze residual density near halogens to confirm substitution patterns (e.g., bromine vs. chlorine) .
Q. What strategies address contradictory data in NMR analysis caused by halogen coupling in this compound?
- Methodological Answer :
- High-resolution NMR : Use 500+ MHz instruments to resolve overlapping signals. For example, fluorine coupling (³JF-H) can split proton signals into complex multiplets .
- Decoupling experiments : Apply ¹⁹F decoupling during ¹H acquisition to simplify splitting patterns .
- DFT calculations : Predict NMR chemical shifts (GIAO method) using Gaussian or ORCA to cross-validate experimental data .
Q. How does the electronic influence of multiple halogens affect the reactivity of the aldehyde group in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing effects : Bromo, chloro, and fluoro groups deactivate the ring, reducing aldehyde electrophilicity. This necessitates stronger nucleophiles (e.g., organozinc reagents) in Suzuki-Miyaura couplings .
- Steric effects : Adjacent halogens hinder access to the aldehyde. Mitigate via bulky ligands (e.g., XPhos) or microwave-assisted heating to enhance reaction rates .
- Competing pathways : Monitor side reactions (e.g., halogen exchange) using in-situ IR or LC-MS .
Q. What are the challenges in achieving regioselective functionalization of this compound?
- Methodological Answer :
- Directed functionalization : Exploit the aldehyde group as a directing group (DG) for C-H activation. For example, Pd-catalyzed ortho-arylation using the aldehyde’s coordination .
- Competing halogen reactivity : Prioritize reaction conditions (e.g., temperature, solvent) to favor one halogen’s participation. Bromine typically reacts faster than chlorine in Ullmann couplings .
- Protecting groups : Temporarily protect the aldehyde (e.g., as an acetal) to avoid interference during halogen-selective reactions .
Notes
- Advanced questions emphasize problem-solving (e.g., data contradictions, regioselectivity).
- Methodological rigor is critical, referencing experimental design and validation techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
